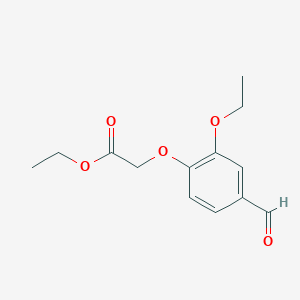

Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate

Description

Systematic Nomenclature and Structural Representation

The systematic IUPAC name for the compound is ethyl 2-(2-ethoxy-4-formylphenoxy)acetate . chemspider.com This name precisely describes its molecular structure. The core of the molecule is a phenoxyacetate (B1228835) group. An ethoxy group (-OCH2CH3) is attached at the second carbon and a formyl group (-CHO) at the fourth carbon of the phenyl ring. The acetate (B1210297) portion of the molecule is an ethyl ester (-COOCH2CH3).

The structure consists of a central benzene (B151609) ring substituted with three different groups, providing multiple points for chemical modification. The presence of an aldehyde (formyl group), an ether linkage, and an ester functional group within the same molecule underscores its potential as a multifunctional synthetic intermediate.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 51264-71-2 chemspider.com |

| Molecular Formula | C₁₃H₁₆O₅ biosynth.com |

| Molecular Weight | 252.26 g/mol biosynth.com |

| Canonical SMILES | CCOC1=C(C=CC(=C1)C=O)OCC(=O)OCC biosynth.com |

| InChI Key | YSEWROKOAWXQBG-UHFFFAOYSA-N chemspider.com |

Historical Context of Related Phenoxyacetate Derivatives

Phenoxyacetate derivatives are a well-established class of compounds in organic chemistry. The parent compound, phenoxyacetic acid, is a monocarboxylic acid that is an O-phenyl derivative of glycolic acid. nih.gov Historically, these compounds have been significant in various applications, including their use in the manufacturing of dyes, pesticides, and pharmaceuticals. nih.gov

Research into phenoxyacetic acid derivatives has a long history. For example, their role as herbicides, such as 2,4-dichlorophenoxyacetic acid, has been known for decades. google.com The synthesis of these derivatives often involves the reaction of a phenol (B47542) with a haloacetate, a classic method known as Williamson ether synthesis. walisongo.ac.idnih.gov Over the years, numerous variations of this core structure have been synthesized to explore their biological and chemical properties. For instance, studies have been conducted on phenoxyacetic acid derivatives as potential anti-mycobacterial agents and as selective COX-2 inhibitors. mdpi.comnih.gov The synthesis of new sulphonamide phenoxyacetic derivatives has also been explored. researchgate.net This extensive body of research on related compounds provides a rich context for understanding the synthetic pathways and potential reactivity of this compound.

Significance in Advanced Chemical Synthesis

The significance of this compound lies in its utility as a versatile intermediate or building block in advanced chemical synthesis. biosynth.comhit2lead.com Its multifunctional nature allows for a variety of chemical transformations.

The aldehyde (formyl) group is a key reactive site. It can readily participate in a wide range of reactions, such as condensations, to form larger, more complex structures like chalcones. nih.gov It can also be oxidized to a carboxylic acid or reduced to an alcohol, providing further avenues for molecular elaboration.

The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid. mdpi.com This transformation is a common strategy in multi-step syntheses, converting the ester into a functional group that can form amides, be used in coupling reactions, or participate in other acid-catalyzed reactions.

The phenoxyacetate backbone itself is a stable scaffold onto which these functional groups are appended. The synthesis of related phenoxyacetate esters, such as ethyl 2-(4-allyl-2-methoxyphenoxy)acetate from eugenol (B1671780) and ethyl chloroacetate (B1199739), demonstrates a common synthetic route for this class of compounds. walisongo.ac.id Similarly, other substituted phenoxyacetate esters like ethyl 2-(5-chloro-2-ethoxy-4-formylphenoxy)acetate and ethyl 2-(5-bromo-2-ethoxy-4-formylphenoxy)acetate are available as building blocks, indicating a demand for these types of structures in synthetic campaigns. sigmaaldrich.combldpharm.com

Compounds like ethyl-2-(4-aminophenoxy)acetate serve as precursors for dual GK and PPARγ activators, highlighting the role of phenoxyacetate derivatives as important synthons in medicinal chemistry. mdpi.com Given the established reactivity of its functional groups and the history of related compounds in various fields of chemical synthesis, this compound is a valuable tool for chemists engaged in the design and construction of novel organic molecules.

Table of Mentioned Compounds

| Compound Name |

|---|

| 2,4-dichlorophenoxyacetic acid |

| This compound |

| Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate |

| Ethyl 2-(5-bromo-2-ethoxy-4-formylphenoxy)acetate |

| Ethyl 2-(5-chloro-2-ethoxy-4-formylphenoxy)acetate |

| Ethyl chloroacetate |

| Ethyl-2-(4-aminophenoxy)acetate |

| Eugenol |

| Glycolic acid |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2-ethoxy-4-formylphenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O5/c1-3-16-12-7-10(8-14)5-6-11(12)18-9-13(15)17-4-2/h5-8H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSEWROKOAWXQBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OCC(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201270484 | |

| Record name | Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201270484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51264-71-2 | |

| Record name | Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51264-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201270484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2 2 Ethoxy 4 Formylphenoxy Acetate

Strategies for O-Alkylation of Substituted Phenols

The principal method for synthesizing Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate involves the O-alkylation of a substituted phenol (B47542), specifically 2-ethoxy-4-formylphenol. This reaction targets the hydroxyl group of the phenol, converting it into an ether-linked acetate (B1210297) ester.

Esterification of Formyl-Substituted Phenols

The synthesis of this compound is an example of the Williamson ether synthesis, followed by an esterification. However, in this context, the reaction is a direct O-alkylation of a phenol with an ethyl haloacetate. The starting material, a formyl-substituted phenol such as 2-ethoxy-4-formylphenol, undergoes alkylation on the phenolic oxygen. kirj.ee This process is a common and effective method for creating phenoxyacetate (B1228835) derivatives. The formyl group (-CHO) at the para-position of the phenol ring is an important functional group that may influence the reactivity of the phenolic hydroxyl group.

In some cases, the reaction of 4-formyl phenols can lead to substitution of the formyl group itself, in addition to the expected O-alkylation. kirj.eeresearchgate.net However, the desired synthesis of this compound focuses on the specific alkylation of the hydroxyl group.

Reaction Conditions and Reagents

The successful synthesis of this compound relies on specific reagents and conditions to facilitate the O-alkylation reaction.

Base: A crucial component is a base, with potassium carbonate (K2CO3) being widely used. stackexchange.comresearchgate.net The base's role is to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the alkylating agent. Potassium carbonate is considered a convenient and effective base for generating carbanions from CH-acids in various organic syntheses. researchgate.net Other inorganic bases like sodium carbonate (Na2CO3) and lithium carbonate (Li2CO3) can also be employed. researchgate.net

Alkylating Agent: The common alkylating agents for this synthesis are ethyl chloroacetate (B1199739) or ethyl bromoacetate (B1195939). stackexchange.comresearchgate.net These reagents provide the ethyl acetate moiety that attaches to the phenolic oxygen. Ethyl bromoacetate is sometimes preferred as it can be more reactive. researchgate.net The synthesis of ethyl chloroacetate itself can be achieved through the esterification of chloroacetic acid with ethanol (B145695). unifiedpatents.comyoutube.com

Catalysts and Additives: To enhance the reaction rate, a catalytic amount of potassium iodide (KI) or a phase-transfer catalyst like a tetrabutylammonium (B224687) salt can be added. stackexchange.comresearchgate.net The iodide ion can displace the chloride or bromide from the alkylating agent, forming a more reactive iodoacetate in situ.

Solvent Systems in Phenoxyacetate Synthesis

The choice of solvent is critical as it influences the reaction rate and yield. Polar aprotic solvents are generally favored for this type of SN2 reaction.

Dimethylformamide (DMF): DMF is a common solvent for O-alkylation reactions due to its ability to dissolve both the phenolic substrate and the inorganic base. researchgate.netwalisongo.ac.id It is known to promote SN2 reactions.

Acetone: Acetone is another frequently used solvent. stackexchange.comresearchgate.net It is less polar than DMF but is often effective, especially when the reaction is carried out at reflux temperature.

Ethanol: While less common for this specific transformation due to the potential for transesterification, ethanol can be used as a solvent in related reactions. scispace.com For the synthesis of the alkylating agent, ethyl chloroacetate, ethanol is a key reactant. unifiedpatents.comyoutube.com

The selection of the solvent can significantly impact the outcome of the synthesis. For instance, a study on the alkylation of eugenol (B1671780) with ethyl chloroacetate found that the yield was highest in DMF (91%), followed by DMSO (51%) and acetonitrile (B52724) (47%). walisongo.ac.id

| Solvent Comparison in a Related Alkylation Reaction |

| Solvent |

| Dimethylformamide (DMF) |

| Dimethyl Sulfoxide (DMSO) |

| Acetonitrile (CH3CN) |

| Data from a study on the alkylation of eugenol with ethyl chloroacetate. walisongo.ac.id |

Alternative Synthetic Routes and Methodological Innovations

While O-alkylation is the standard approach, researchers are continually exploring alternative and more efficient methods for synthesizing phenoxyacetate analogues.

Microwave-Assisted Synthesis Approaches for Analogues

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times. nih.govnih.govyoutube.com This method has been successfully applied to the synthesis of various heterocyclic compounds and flavonoid derivatives. nih.govnih.gov For the synthesis of analogues of this compound, microwave irradiation could potentially offer a more efficient alternative to conventional heating methods. nih.gov The benefits include rapid heating, which can significantly reduce reaction times from hours to minutes. nih.gov

Catalytic Systems in Ether and Ester Formation

The formation of the ether and ester linkages in this compound can be influenced by various catalytic systems.

Acid Catalysis: In the context of ether synthesis, strong acids like sulfuric acid can be used to catalyze the reaction between two alcohols, proceeding through an SN1 mechanism involving a carbocation intermediate. youtube.com For ester synthesis, the Fischer esterification, which involves reacting a carboxylic acid and an alcohol in the presence of an acid catalyst, is a classic method. youtube.comyoutube.com

Lewis Acid Catalysis: Lewis acids such as zinc chloride (ZnCl2) and copper(II) triflate (Cu(OTf)2) have been explored in the synthesis of enol esters. nih.gov While not directly applied to the synthesis of the title compound in the provided sources, these catalytic systems represent an area of ongoing research in ester formation.

Base Catalysis: As previously discussed, bases like potassium carbonate are fundamental in the Williamson ether synthesis approach to phenoxyacetates. stackexchange.comresearchgate.netresearchgate.net The base facilitates the deprotonation of the phenol, which is the key initial step in the reaction.

Purification and Isolation Techniques

The final purity of this compound is critical for its subsequent use. Purification and isolation are essential steps following the initial synthesis to remove unreacted starting materials, catalysts, and by-products. The techniques employed are standard in organic synthesis, focusing on the compound's physicochemical properties.

Chromatographic techniques are paramount for the purification of phenoxyacetate derivatives, including the title compound. researchgate.net These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase. orgsyn.org

Thin-Layer Chromatography (TLC): TLC is a rapid and effective tool used primarily to monitor the progress of a reaction and to identify the optimal solvent system for column chromatography. walisongo.ac.idrsc.org For phenoxyacetate derivatives, silica (B1680970) gel plates are commonly used as the stationary phase. rsc.org A mixture of solvents, typically non-polar and polar organic solvents like n-hexane and ethyl acetate, serves as the mobile phase or eluent. walisongo.ac.idrsc.org The separation is based on the polarity of the compounds; more polar compounds have a stronger interaction with the silica gel and thus travel a shorter distance up the plate, resulting in a lower retention factor (Rf) value. walisongo.ac.id For instance, in the synthesis of a related compound, ethyl 2-(4-allyl-2-methoxyphenoxy)acetate, TLC with an n-hexane:ethyl acetate (5:1) mobile phase was used to track the disappearance of the starting material (eugenol) and the appearance of the product. walisongo.ac.id

Column Chromatography: This is the most common method for purifying phenoxyacetic acid esters on a laboratory scale. cardiff.ac.ukrsc.org The crude product is loaded onto a column packed with a stationary phase, typically silica gel. walisongo.ac.idrsc.org The choice of eluent, determined by preliminary TLC analysis, is crucial for effective separation. mit.edu A gradient elution system, where the polarity of the solvent mixture is gradually increased, is often employed. For similar compounds, purification has been successfully achieved using a gradient of petroleum ether/ethyl acetate, starting from 100/0 and increasing to 60/40. cardiff.ac.uk This technique allows for the separation of compounds with close polarities, ensuring a high degree of purity in the isolated fractions. orgsyn.org The fractions are collected and analyzed by TLC to identify those containing the pure desired product. orgsyn.org These pure fractions are then combined and the solvent is removed under reduced pressure to yield the purified compound. walisongo.ac.id

Table 1: Exemplary Chromatographic Conditions for Phenoxyacetate Derivatives

| Parameter | Thin-Layer Chromatography (TLC) | Column Chromatography |

| Stationary Phase | Silica gel F-254 plates rsc.org | Silica gel 60 (230-400 mesh) rsc.org |

| Mobile Phase (Eluent) | n-hexane:ethyl acetate (5:1) walisongo.ac.id | Gradient of petroleum ether/ethyl acetate (100:0 to 60:40) cardiff.ac.uk or ethyl acetate/n-hexane rsc.orgrsc.org |

| Application | Reaction monitoring, Rf value determination walisongo.ac.id | Purification of crude product cardiff.ac.ukrsc.org |

| Visualization (TLC) | UV light | Not Applicable |

| Outcome | Assessment of reaction completion and purity walisongo.ac.id | Isolation of pure compound walisongo.ac.idcardiff.ac.uk |

Recrystallization is a purification technique used to remove impurities from a solid compound. The principle relies on the differential solubility of the desired compound and the impurities in a suitable solvent system at different temperatures. For phenoxyacetic derivatives, recrystallization can be an effective final purification step. researchgate.net

The process involves dissolving the crude solid product in a minimum amount of a hot solvent in which the compound is highly soluble. Impurities that are less soluble in the hot solvent can be filtered off at this stage. The hot, saturated solution is then allowed to cool slowly. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals, while the more soluble impurities remain in the solvent (mother liquor). cardiff.ac.uk The purified crystals are then collected by filtration. mit.edu For some phenoxyacetic acid derivatives, a mixture of solvents like ethanol and water has been used for successful crystallization. cardiff.ac.uk The selection of the appropriate solvent or solvent pair is critical and is often determined empirically.

Precipitation is another method to isolate a solid product from a solution. It is typically faster than recrystallization and occurs when the product's solubility in the reaction mixture is low. In some synthetic procedures for phenoxyacetic acids, cooling the reaction mixture can induce precipitation or crystallization of the product. patsnap.com

Considerations for Industrial Scale Synthesis (General Methodological Aspects)

Scaling up the synthesis of this compound from the laboratory to an industrial scale introduces several key considerations beyond simple multiplication of quantities. The primary goals are to ensure process safety, economic viability, efficiency, and consistent product quality.

Process Optimization: The choice of reagents and catalysts is critical. While laboratory syntheses might use expensive or hazardous reagents, industrial processes favor cheaper, safer, and more environmentally benign alternatives. For large-scale ester production, such as that of ethyl acetate, conventional processes often use raw materials like acetic acid and ethanol. mdpi.com The catalysts used in industrial settings for similar reactions can include metal oxides like ZrO₂, TiO₂, and Al₂O₃, especially for vapor-phase reactions. mdpi.com

Reaction Conditions: Temperature, pressure, and reaction time must be carefully controlled and optimized for large reactors. Heat transfer becomes a significant issue in large vessels, and efficient stirring is required to maintain a homogeneous reaction mixture and prevent localized overheating. google.com

Downstream Processing: Purification at an industrial scale often moves away from chromatographic methods like column chromatography due to the high cost of silica gel and solvents for large quantities. Instead, techniques like distillation, extraction, and crystallization are preferred. mdpi.com For a product like this compound, a multi-step purification process might be employed. This could involve an initial extraction to remove water-soluble impurities, followed by distillation under reduced pressure to separate the product from non-volatile materials and solvents. The final purification step would likely be a large-scale crystallization to achieve the desired purity specifications. patsnap.commdpi.com

Solvent and Catalyst Recovery: To improve economic efficiency and reduce environmental impact, the recovery and recycling of solvents and catalysts are crucial aspects of industrial synthesis. mdpi.com This involves additional process steps and equipment designed specifically for this purpose.

Chemical Reactivity and Derivatization Pathways of Ethyl 2 2 Ethoxy 4 Formylphenoxy Acetate

Reactivity of the Aldehyde Functional Group

The formyl group (-CHO) attached to the aromatic ring is a primary site for chemical modification through condensation, oxidation, and reduction reactions.

The aldehyde functionality readily undergoes condensation with primary amines to form imines, commonly known as Schiff bases. scispace.com This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, forming an unstable carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. scispace.com The formation of a Schiff base is a reversible reaction that is typically driven to completion by removing the water formed, often under acid or base catalysis. scispace.com

Aromatic aldehydes, such as the one present in Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate, react with various aromatic and heterocyclic amines. For instance, the related compound 2-formylphenoxy acetic acid has been reacted with substituted anilines (like p-anisidine, p-chloroaniline, and p-aminophenol) to produce a series of Schiff base derivatives. researchgate.net This indicates that this compound would similarly react with primary amines to yield the corresponding ethyl ester-containing Schiff bases. These reactions are fundamental in the synthesis of ligands for metal complexes and various biologically active compounds. scispace.comnih.govnanobioletters.com

Table 1: Examples of Schiff Base Formation

| Reactant 1 | Reactant 2 | Product Class |

|---|---|---|

| This compound | Primary Amine (e.g., Aniline) | Schiff Base (Imine) |

| This compound | Hydrazine Derivative | Hydrazone |

| This compound | Semicarbazide | Semicarbazone |

The aldehyde group is an electrophile that can react with enolates or other carbon nucleophiles. While specific examples for this compound are not detailed in the provided search results, its structure implies reactivity in classic carbon-carbon bond-forming reactions.

Aldol Condensation: In the presence of a base or acid catalyst, the aldehyde could react with ketones or other aldehydes that have α-hydrogens. The Zimmerman-Traxler model suggests that such reactions proceed through a chair-like transition state. harvard.edu

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound possessing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), such as diethyl malonate or ethyl acetoacetate (B1235776). openstax.org The reaction is typically base-catalyzed, often using a weak base like piperidine (B6355638). researchgate.net The initial product is an α,β-unsaturated system, which is a versatile synthetic intermediate. openstax.orgmdpi.com For example, various benzaldehydes are commonly condensed with ethyl acetoacetate to form substituted ethyl benzylidene-3-oxobutanoates. researchgate.net

The aldehyde group's oxidation state can be easily modified.

Oxidation: The formyl group can be oxidized to a carboxylic acid. Standard oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can achieve this transformation. mnstate.edu Oxidation of this compound would yield Ethyl 2-(4-carboxy-2-ethoxyphenoxy)acetate.

Reduction: Conversely, the aldehyde can be reduced to a primary alcohol. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). This reaction would convert the formyl group to a hydroxymethyl group, resulting in the formation of Ethyl 2-(2-ethoxy-4-(hydroxymethyl)phenoxy)acetate.

Reactivity of the Ester Functional Group

The ethyl ester moiety provides another site for derivatization, primarily through nucleophilic acyl substitution reactions like hydrolysis and transesterification.

Ester hydrolysis involves splitting the ester bond by reaction with water, yielding a carboxylic acid and an alcohol. libretexts.org This reaction can be catalyzed by either acid or base. lumenlearning.com

Acid-Catalyzed Hydrolysis: This is a reversible equilibrium-controlled process. mnstate.educhemguide.co.uk The ester is heated with water in the presence of a strong acid catalyst. libretexts.orglibretexts.org To drive the reaction toward completion, a large excess of water is typically used. chemguide.co.uk The products of this reaction would be 2-(2-ethoxy-4-formylphenoxy)acetic acid and ethanol (B145695). libretexts.orgcoompo.com

Base-Catalyzed Hydrolysis (Saponification): This method is generally preferred as the reaction is irreversible and goes to completion. libretexts.orgchemguide.co.uk The ester is heated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH). libretexts.org The initial products are the carboxylate salt (e.g., sodium 2-(2-ethoxy-4-formylphenoxy)acetate) and ethanol. Subsequent acidification of the reaction mixture protonates the carboxylate salt to yield the final carboxylic acid product, 2-(2-ethoxy-4-formylphenoxy)acetic acid. lumenlearning.comchemguide.co.uk

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com This reaction is also an equilibrium process, and an excess of the new alcohol is used to shift the equilibrium towards the desired product. masterorganicchemistry.com

Acid-Catalyzed Transesterification: An acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by another alcohol (e.g., methanol (B129727) or propanol). masterorganicchemistry.commasterorganicchemistry.com

Base-Catalyzed Transesterification: A strong base, typically the alkoxide corresponding to the desired alcohol (e.g., sodium methoxide (B1231860) for conversion to a methyl ester), is used as the catalyst. masterorganicchemistry.com The alkoxide acts as a nucleophile, attacking the ester's carbonyl carbon. masterorganicchemistry.com

This pathway allows for the modification of the ester portion of this compound without affecting the aldehyde group, yielding a variety of different alkyl esters. The reaction can be performed with various alcohols, including primary and secondary ones. organic-chemistry.org

Table 2: Summary of Derivatization Pathways

| Functional Group | Reaction Type | Reagents | Product |

|---|---|---|---|

| Aldehyde | Schiff Base Formation | Primary Amine | Imine Derivative |

| Aldehyde | Knoevenagel Condensation | Active Methylene Compound | α,β-Unsaturated Ester |

| Aldehyde | Oxidation | KMnO₄ or H₂CrO₄ | Carboxylic Acid Derivative |

| Aldehyde | Reduction | NaBH₄ or LiAlH₄ | Primary Alcohol Derivative |

| Ester | Hydrolysis (Basic) | 1. NaOH, H₂O2. H₃O⁺ | 2-(2-ethoxy-4-formylphenoxy)acetic acid |

| Ester | Transesterification | R'OH, H⁺ or R'O⁻ | New Alkyl Ester Derivative |

Amidation Reactions

The ethyl ester functional group in this compound is susceptible to nucleophilic acyl substitution, most notably amidation. This reaction involves the treatment of the ester with ammonia (B1221849) or a primary or secondary amine to yield the corresponding amide. The reaction typically requires heat or catalysis to proceed efficiently. The conversion of the ester to an amide can be a crucial step in building larger molecular scaffolds or in modifying the compound's physicochemical properties.

The general mechanism involves the nucleophilic attack of the amine on the ester's carbonyl carbon, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate expels the ethoxide leaving group, forming the more stable amide bond. While direct amidation can be challenging, various coupling reagents can facilitate the reaction under milder conditions. organic-chemistry.orgnih.gov For instance, the reaction of this compound with a primary amine, such as 2,4-dimethylaniline, would yield the corresponding N-substituted amide, specifically 2-(2-ethoxy-4-formylphenoxy)-N-(2,4-dimethylphenyl)acetamide. A similar transformation has been reported for related phenoxyacetates, such as eugenyl oxyacetate ethyl ester, which reacts with 1,3-diaminopropane (B46017) to form the corresponding acetamide. researchgate.net

Table 1: Examples of Amidation Reactions on Phenoxyacetate (B1228835) Esters Click on the headers to sort the data.

| Ester Precursor | Amine Reagent | Product | Reference |

|---|---|---|---|

| This compound | 2,4-Dimethylaniline | 2-(2-Ethoxy-4-formylphenoxy)-N-(2,4-dimethylphenyl)acetamide | |

| Eugenyl oxyacetate ethyl ester | 1,3-Diaminopropane | 2-(4-Allyl-2-methoxyphenoxy)-N-(3-aminopropyl) acetamide | researchgate.net |

| General Carboxylic Acid (via ester hydrolysis) | Various Amines | General Amide | organic-chemistry.org |

Reactivity of the Phenolic Ether Linkage

The phenolic ether linkage (Ar–O–CH₂–) in this compound is generally stable under neutral, basic, and mild acidic conditions. However, like other aryl alkyl ethers, this bond can be cleaved under more forceful conditions, typically involving strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). mdma.chmasterorganicchemistry.com The cleavage mechanism usually proceeds via protonation of the ether oxygen, making the adjacent alkyl group susceptible to nucleophilic attack by a halide ion (an Sₙ2 mechanism). masterorganicchemistry.com

Alternatively, reagents like boron tribromide (BBr₃) are highly effective for cleaving aryl methyl or aryl ethyl ethers to yield the corresponding phenols. organic-chemistry.org Recent developments have also introduced photocatalytic methods for the selective deprotection of phenolic ethers. chemrxiv.org In the context of this compound, such cleavage would result in the formation of ethyl 2-hydroxy-4-formyl-2-hydroxyacetate and an ethyl halide, a reaction that would fundamentally alter the molecule's core structure. The stability of this linkage is critical for reactions targeting the other functional groups, as harsh acidic conditions used in some transformations could lead to unintended cleavage. Studies on lignin (B12514952) model compounds, which contain similar α-O-4 aryl-ether linkages, show that cleavage is often acid-catalyzed and can proceed through an Sₙ1 mechanism if a stable carbocation can be formed. nih.gov

Multi-Component Reactions (MCRs) Involving this compound

Multi-component reactions, where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are highly efficient in generating molecular complexity. nih.govresearchgate.net The aldehyde functionality of this compound makes it an excellent substrate for several important MCRs.

The Hantzsch dihydropyridine (B1217469) synthesis can be adapted to a four-component reaction to produce polyhydroquinolines, which are known for their pharmacological properties. jrmds.in This reaction typically involves an aldehyde, an active methylene compound (like dimedone), a β-ketoester (like ethyl acetoacetate), and a nitrogen source (like ammonium (B1175870) acetate). researchgate.netsemanticscholar.orgjsynthchem.com

This compound serves as the aldehyde component in this condensation. The reaction proceeds through a series of condensations and cyclizations, ultimately forming the polyhydroquinoline core. jsynthchem.com The use of various catalysts, including heterogeneous catalysts and ionic liquids, has been shown to improve the efficiency and yield of this transformation. jrmds.insemanticscholar.orgorganic-chemistry.org The resulting polyhydroquinoline product incorporates the complex phenoxyacetate side chain at the 4-position of the heterocyclic ring system.

Table 2: Components for Hantzsch Polyhydroquinoline Synthesis Click on the headers to sort the data.

| Component Type | Example Reagent | Role in Reaction |

|---|---|---|

| Aldehyde | This compound | Provides the C4 carbon and its substituent |

| Active Methylene Compound | Dimedone or 1,3-Cyclohexanedione | Forms part of the fused ring system |

| β-Ketoester | Ethyl acetoacetate | Forms a portion of the dihydropyridine ring |

| Nitrogen Source | Ammonium acetate (B1210297) | Provides the nitrogen atom for the heterocycle |

Beyond the Hantzsch reaction, the aldehyde group of this compound can participate in other cyclization and annulation reactions. For instance, similar ortho-formyl phenoxyacetic acid derivatives are known to undergo intramolecular cyclization to form benzofuran (B130515) rings. researchgate.net This type of reaction could potentially be induced from the target compound, likely after hydrolysis of the ethyl ester to the corresponding carboxylic acid. The mechanism involves the formation of a ketene (B1206846) intermediate which is trapped intramolecularly by the aldehyde. researchgate.net

The compound can also be a substrate in other MCRs like the Biginelli reaction or similar condensations that utilize an aldehyde as a key starting material, leading to a wide array of structurally diverse heterocyclic products. mdpi.com For example, a three-component reaction with a ketone, malononitrile, and ammonium acetate could lead to highly substituted pyridine (B92270) derivatives. researchgate.net

Halogenation and Other Electrophilic Aromatic Substitutions on the Phenoxy Ring

The benzene (B151609) ring of this compound is substituted with three groups that influence the outcome of electrophilic aromatic substitution (EAS) reactions such as halogenation, nitration, or sulfonation. masterorganicchemistry.comyoutube.com The directing effects of these substituents determine the position of the incoming electrophile. masterorganicchemistry.comlibretexts.org

-OCH₂COOEt (at C1): The ether oxygen has lone pairs that it can donate to the ring, making it an activating group and an ortho, para-director.

-OEt (at C2): The ethoxy group is also a strong activating group and an ortho, para-director due to resonance donation from its oxygen atom.

-CHO (at C4): The formyl (aldehyde) group is a deactivating group due to its electron-withdrawing nature and acts as a meta-director.

Considering the positions on the ring:

Position 3: ortho to the -OEt group and meta to the -CHO group.

Position 5: ortho to the -CHO group and meta to both ether groups.

Position 6: para to the -OCH₂COOEt group and ortho to the -OEt group.

Substitution is strongly favored at positions activated by the electron-donating groups. Position 6 is highly activated, being para to one ether and ortho to the other. Position 3 is also activated, being ortho to the ethoxy group. However, steric hindrance from the adjacent ethoxy and acetate groups might influence the outcome. Therefore, electrophilic attack is most likely to occur at the C6 position, and potentially at the C3 position, depending on the steric bulk of the electrophile.

Synthesis of Bromo- and Chloro-Substituted Analogues

The synthesis of bromo- and chloro-substituted analogues of this compound is primarily achieved through the Williamson ether synthesis. This method involves the O-alkylation of a corresponding halogenated phenolic precursor with an ethyl haloacetate, typically in the presence of a weak base.

The general synthetic approach begins with a substituted phenol (B47542), specifically a halogenated derivative of 2-ethoxy-4-hydroxybenzaldehyde. The phenolic hydroxyl group is deprotonated by a base, such as potassium carbonate (K₂CO₃) or cesium bicarbonate (CsHCO₃), to form a more nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of ethyl bromoacetate (B1195939) or ethyl chloroacetate (B1199739) in a nucleophilic substitution (S_N2) reaction. The reaction is typically conducted in a polar aprotic solvent like acetonitrile (B52724) (MeCN) or dimethylformamide (DMF) and often requires heating to proceed at an optimal rate. walisongo.ac.idnih.govchemspider.com

For the synthesis of bromo-substituted analogues, the logical starting material is 3-bromo-2-ethoxy-4-hydroxybenzaldehyde. Similarly, for chloro-substituted analogues, 3-chloro-2-ethoxy-4-hydroxybenzaldehyde would be the appropriate precursor. The presence of the halogen on the aromatic ring increases the acidity of the phenolic proton and can influence the reaction kinetics but does not fundamentally alter the pathway. The existence of related compounds such as Ethyl (2,6-dichloro-4-formylphenoxy)acetate confirms the viability of this synthetic strategy for introducing chloro substituents onto the aromatic ring. chemscene.com

The table below outlines the reactants and conditions for synthesizing these halogenated derivatives.

| Target Compound | Phenolic Precursor | Alkylating Agent | Base | Solvent | Typical Conditions |

| Ethyl 2-(5-bromo-2-ethoxy-4-formylphenoxy)acetate | 3-Bromo-2-ethoxy-4-hydroxybenzaldehyde | Ethyl bromoacetate | K₂CO₃ | Acetonitrile | Reflux |

| Ethyl 2-(5-chloro-2-ethoxy-4-formylphenoxy)acetate | 3-Chloro-2-ethoxy-4-hydroxybenzaldehyde | Ethyl bromoacetate | K₂CO₃ | Acetonitrile | Reflux |

| Ethyl (2,6-dichloro-4-formylphenoxy)acetate | 3,5-Dichloro-4-hydroxybenzaldehyde | Ethyl chloroacetate | K₂CO₃ | DMF | Heat |

Formation of Diverse Organic Scaffolds from the Compound

The formyl (aldehyde) group is the primary site of reactivity on this compound, allowing it to serve as a versatile building block for the construction of more complex molecular architectures and diverse organic scaffolds. wikipedia.org Key transformations include carbon-carbon bond-forming reactions and the synthesis of heterocyclic systems.

Carbon-Carbon Bond Formation:

Two prominent C-C bond-forming reactions utilizing the aldehyde functionality are the Knoevenagel condensation and the Wittig reaction.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) catalyzed by a weak base like piperidine or triphenylphosphine (B44618). thermofisher.comorganic-chemistry.org The reaction proceeds via a nucleophilic addition to the aldehyde, followed by dehydration to yield an α,β-unsaturated product. This extends the carbon chain and introduces new functional groups. For instance, reacting the title compound with ethyl cyanoacetate (B8463686) yields an ethyl 2-cyano-3-(substituted-phenyl)acrylate derivative, a highly functionalized scaffold for further modification. chemrxiv.org These reactions are often efficient, high-yielding, and can be promoted by microwave irradiation. organic-chemistry.org

Wittig Reaction: The Wittig reaction provides a reliable method for converting the aldehyde into an alkene with a defined double bond position. organic-chemistry.orglibretexts.org The process involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), which is typically prepared by treating a phosphonium (B103445) salt with a strong base. The reaction proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then fragments to give the alkene and a stable triphenylphosphine oxide byproduct. masterorganicchemistry.com This pathway is instrumental in synthesizing complex natural products and other organic molecules. An intramolecular variant of this reaction, starting from a related phenolic aldehyde, has been used to construct benzofuran ring systems, demonstrating its power in forming heterocyclic scaffolds. researchgate.net

Synthesis of Heterocyclic Scaffolds:

The aldehyde group is a crucial entry point for the synthesis of various heterocyclic rings, which are core structures in many pharmaceuticals and biologically active compounds. researchgate.net

Condensation Reactions: The aldehyde can undergo condensation reactions with binucleophilic reagents to form heterocyclic rings. Reaction with hydrazines can yield pyrazoles, while reaction with β-ketoesters and ammonia (or an ammonium source) can lead to the formation of dihydropyridine rings via the Hantzsch synthesis.

Sequential Reactions: The products of the Knoevenagel condensation can themselves be used in sequential cyclization reactions. For example, Knoevenagel adducts derived from the title compound can undergo intramolecular cyclization to form functionalized indene (B144670) or benzofulvene derivatives under specific conditions, often mediated by reagents like TiCl₄. nih.gov

The following table summarizes key reactions for creating diverse scaffolds from this compound.

| Reaction Type | Reagent(s) | Catalyst/Conditions | Resulting Scaffold |

| Knoevenagel Condensation | Malononitrile, Ethyl cyanoacetate | Piperidine, Acetic Acid | α,β-Unsaturated cyanoacrylate/dinitrile |

| Wittig Reaction | (Triphenylphosphoranylidene)acetate | Reflux in Toluene | Alkene-substituted phenoxyacetate |

| Intramolecular Wittig | (From corresponding phosphonium salt) | Triethylamine, Toluene, Reflux | Benzofuran derivative |

| Heterocycle Synthesis | Hydrazine hydrate | Ethanol, Reflux | Pyrazole derivative |

| Sequential Cyclization | Dimethyl malonate, then TiCl₄/Et₃N | Benzene, Heat | Indene/Benzofulvene derivative |

Structural Elucidation and Advanced Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate in solution. One-dimensional (¹H and ¹³C) and two-dimensional techniques work in concert to assign every atom within the molecule and confirm the connectivity between them.

While a specific, published, and assigned spectrum for this compound is not widely available, the expected chemical shifts and multiplicities can be accurately predicted based on the electronic environment of each nucleus. The structure contains several key features: a 1,2,4-trisubstituted benzene (B151609) ring, a formyl group (aldehyde), an ethoxy group, and an ethyl phenoxyacetate (B1228835) moiety.

¹H-NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the protons of the two ethoxy groups, and the methylene (B1212753) protons of the acetate (B1210297) linker. The electron-withdrawing formyl group and electron-donating ethoxy groups create a predictable pattern on the aromatic ring.

Predicted ¹H-NMR Data (CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| Aldehydic H | 9.8 - 9.9 | Singlet (s) | 1H | CHO |

| Aromatic H | 7.4 - 7.5 | Doublet (d) | 1H | Proton at C5 |

| Aromatic H | 7.3 - 7.4 | Doublet of doublets (dd) | 1H | Proton at C3 |

| Aromatic H | 6.9 - 7.0 | Doublet (d) | 1H | Proton at C6 |

| Methylene H | 4.7 - 4.8 | Singlet (s) | 2H | O-CH₂ -COO |

| Methylene H | 4.2 - 4.3 | Quartet (q) | 2H | COO-CH₂ -CH₃ |

| Methylene H | 4.1 - 4.2 | Quartet (q) | 2H | Ar-O-CH₂ -CH₃ |

| Methyl H | 1.4 - 1.5 | Triplet (t) | 3H | Ar-O-CH₂-CH₃ |

¹³C-NMR Spectroscopy: The carbon spectrum will confirm the presence of 13 unique carbon atoms, including the characteristic signals for the carbonyl carbons of the ester and aldehyde, the aromatic carbons, and the aliphatic carbons of the ethyl and ethoxy groups.

Predicted ¹³C-NMR Data (CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| Carbonyl C | 189 - 191 | C HO |

| Carbonyl C | 168 - 169 | O-C=O |

| Aromatic C | 155 - 156 | C 2-OEt |

| Aromatic C | 149 - 150 | C 1-OCH₂ |

| Aromatic C | 131 - 132 | C 4-CHO |

| Aromatic C | 126 - 127 | C 5 |

| Aromatic C | 114 - 115 | C 3 |

| Aromatic C | 112 - 113 | C 6 |

| Methylene C | 66 - 67 | O-C H₂-COO |

| Methylene C | 64 - 65 | Ar-O-C H₂-CH₃ |

| Methylene C | 61 - 62 | COO-C H₂-CH₃ |

| Methyl C | 14.5 - 15.5 | Ar-O-CH₂-C H₃ |

To unambiguously assign the predicted signals and confirm the precise connectivity of the molecular fragments, two-dimensional NMR experiments are essential. libretexts.org

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. nih.gov It would confirm, for instance, the connection between the methylene protons at ~4.7 ppm and the carbon at ~66 ppm (O-C H₂-COO) and distinguish the two different ethoxy groups from each other.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the molecular puzzle. nih.gov Key HMBC correlations for this compound would include:

A three-bond correlation from the aldehydic proton (~9.8 ppm) to the aromatic carbon C5 (~126 ppm).

A three-bond correlation from the O-CH₂ -COO protons (~4.7 ppm) to the ester carbonyl carbon (~168 ppm) and the aromatic carbon C1 (~149 ppm).

Correlations from the aromatic proton at C3 to the carbons C1, C2, and C5, confirming its position relative to the substituents.

The structure of this compound contains several single bonds (e.g., Ar-O, O-CH₂, CH₂-COO) around which rotation can occur. This flexibility may lead to the existence of different conformational isomers that could be in dynamic equilibrium at room temperature.

If the rate of interconversion between conformers is slow on the NMR timescale, it could result in the broadening of signals or even the appearance of separate signals for each conformer. nih.gov Variable-temperature NMR studies could be employed to investigate these dynamic processes. mdpi.com By lowering the temperature, the rate of interconversion would decrease, potentially "freezing out" individual conformers and allowing for their individual characterization. Conversely, increasing the temperature would lead to faster rotation and the observation of sharp, averaged signals. No specific conformational studies on this molecule have been reported in the literature.

Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information for structural characterization: the precise molecular weight and elemental composition, and evidence of the molecule's substructures through controlled fragmentation.

High-resolution mass spectrometry is used to confirm the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, with a molecular formula of C₁₃H₁₆O₅, the expected monoisotopic mass and the masses of common adducts formed during ESI can be calculated.

Calculated HR-ESI-MS Data

| Ion Formula | Adduct | Calculated m/z |

|---|---|---|

| [C₁₃H₁₇O₅]⁺ | [M+H]⁺ | 253.1071 |

| [C₁₃H₁₆O₅Na]⁺ | [M+Na]⁺ | 275.0890 |

The experimental observation of one or more of these ions with a mass accuracy typically within 5 ppm of the calculated value would provide unequivocal confirmation of the compound's elemental formula.

When the ionized molecule is subjected to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), it breaks apart in a predictable manner, providing clues about its structure. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragment ions. libretexts.org

Key fragmentation pathways for this compound would likely include:

Cleavage alpha to the ether oxygen: This is a common fragmentation pathway for ethers.

Loss of the ethyl group: Cleavage of the ester can lead to the loss of an ethoxy radical (•OCH₂CH₃) or an ethylene (B1197577) molecule via McLafferty rearrangement if a suitable gamma-proton is available.

Decarbonylation: Aldehydes can lose carbon monoxide (CO).

Cleavage of the phenoxyacetate side chain: The bond between the aromatic ring and the ether oxygen can cleave, generating a phenoxide ion.

Plausible Mass Fragments in MS/MS

| m/z (Nominal) | Proposed Fragment Ion Structure/Loss |

|---|---|

| 225 | [M - CO]⁺ or [M - C₂H₄]⁺ |

| 208 | [M - OCH₂CH₃]⁺ |

| 179 | [M - COOCH₂CH₃]⁺ |

| 165 | [M - CH₂COOCH₂CH₃]⁺• |

| 151 | [Fragment from cleavage of ether bond] |

Analysis of these characteristic fragments confirms the presence and connectivity of the formyl, ethoxy, and ethyl acetate moieties on the central phenolic ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is predicted to exhibit several characteristic absorption bands corresponding to its constituent parts.

The presence of the ethyl acetate moiety would be confirmed by a strong carbonyl (C=O) stretching vibration, typically observed in the range of 1750-1735 cm⁻¹. chemspider.com Additionally, C-O stretching vibrations associated with the ester group are expected to appear between 1250 and 1230 cm⁻¹. chemspider.com The ethoxy group attached to the benzene ring would likely show C-O-C stretching vibrations.

The aromatic ring itself will produce characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. The formyl group (aldehyde) attached to the benzene ring has a very distinctive C=O stretching frequency, typically found around 1700-1680 cm⁻¹. The aldehydic C-H bond gives rise to two characteristic, and often weak, stretching bands near 2850 cm⁻¹ and 2750 cm⁻¹.

For a structurally related compound, ethyl 2-(4-allyl-2-methoxyphenoxy)acetate, the IR spectrum showed absorption bands at 1759 cm⁻¹ (C=O), and various C-H stretching bands. researchgate.net Based on these comparisons, a hypothetical IR data table for this compound is presented below.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Functional Group | Type of Vibration |

|---|---|---|

| ~3100-3000 | Aromatic C-H | Stretch |

| ~2980-2850 | Aliphatic C-H | Stretch |

| ~2850 and ~2750 | Aldehydic C-H | Stretch |

| ~1745 | Ester C=O | Stretch |

| ~1690 | Aldehyde C=O | Stretch |

| ~1600, ~1580, ~1470 | Aromatic C=C | Stretch |

| ~1240 | Ester C-O | Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by absorptions arising from the substituted benzene ring. The presence of the formyl and ethoxy groups, as well as the ether linkage, will influence the position and intensity of these absorption bands.

The benzene ring typically exhibits π → π* transitions. The conjugation of the formyl group's carbonyl with the aromatic ring is expected to shift the absorption maximum (λ_max) to longer wavelengths (a bathochromic shift). For comparison, a study on ethyl-2-(4-aminophenoxy)acetate reported experimental UV/Vis absorption bands at 299 nm and 234 nm, which were assigned to HOMO→LUMO and HOMO→LUMO+2 transitions, respectively. mdpi.com The ethyl acetate portion of the molecule itself has an absorption maximum at 206 nm, but this is often masked by solvent cutoff in typical analyses. sielc.com

A blue shift in the UV-Vis spectrum has been observed when a phenoxy group is replaced by an acetoxy group in related compounds, indicating the sensitivity of the electronic environment to substituent changes. researchgate.net The electronic transitions in this compound would likely involve the promotion of an electron from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO), primarily located on the aromatic system.

Table 2: Predicted UV-Vis Spectroscopy Data for this compound

| Predicted λ_max (nm) | Electronic Transition | Chromophore |

|---|---|---|

| ~220-240 | π → π* | Benzene Ring |

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound has not been reported, data from analogous compounds can provide insights into its likely solid-state conformation.

For instance, the crystal structure of a related compound, ethyl-2-(4-aminophenoxy)acetate, reveals a triclinic crystal system with a P-1 space group. mdpi.com Its unit cell parameters were determined as a = 8.2104(6) Å, b = 10.3625(9) Å, c = 11.9562(9) Å, α = 101.787(7)°, β = 91.849(6)°, and γ = 102.755(7)°. mdpi.com The packing of this molecule in the crystal lattice is influenced by hydrogen bonding interactions. mdpi.com

Given the presence of polar functional groups (ester, ether, and aldehyde), it is anticipated that the crystal packing of this compound would be stabilized by intermolecular interactions such as C-H···O hydrogen bonds.

Strategies for Resolution of Discrepancies Between NMR and X-ray Crystallography Data

Discrepancies between Nuclear Magnetic Resonance (NMR) data, which describes the molecule's structure in solution, and X-ray crystallography data, which represents the solid-state structure, can arise. These differences are often due to conformational flexibility. The ethyl acetate side chain, in particular, can adopt different orientations in the solution versus the solid state.

To resolve such discrepancies, a combination of advanced techniques can be employed. Two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide information about through-space proximity of atoms in the solution state, helping to define the preferred conformation in solution. Computational modeling, including Density Functional Theory (DFT) calculations, can be used to calculate the energies of different possible conformations in both the gas phase and solution, which can then be compared with the experimentally determined solid-state structure.

Chromatographic Methods for Purity Assessment (e.g., TLC, HPLC-MS)

Chromatographic techniques are essential for assessing the purity of a compound and for monitoring the progress of its synthesis.

Thin-Layer Chromatography (TLC) is a rapid and convenient method for purity assessment. In the synthesis of a similar compound, ethyl 2-(4-allyl-2-methoxyphenoxy)acetate, TLC was used to monitor the reaction's progress. walisongo.ac.id For this compound, a suitable mobile phase, likely a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, would be used to achieve good separation from any starting materials or byproducts.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) provides a more quantitative and definitive assessment of purity. The HPLC separates the components of a mixture, and the mass spectrometer provides the mass-to-charge ratio of the eluting compounds, confirming their identity. For related ethoxylated compounds, HPLC-MS has been used to determine the distribution of oligomers. researchgate.netresearchgate.net A reversed-phase HPLC method, likely with a C18 column and a mobile phase gradient of water and acetonitrile (B52724) or methanol (B129727), would be appropriate for analyzing this compound. The mass spectrum would be expected to show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺.

Table 3: Predicted Chromatographic Data for this compound

| Technique | Stationary Phase | Mobile Phase (example) | Expected Observation |

|---|---|---|---|

| TLC | Silica (B1680970) Gel | Hexane:Ethyl Acetate (e.g., 7:3) | A single spot with a specific Rf value. |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a crucial technique for confirming the empirical formula of a synthesized compound. It determines the percentage composition of elements (carbon, hydrogen, and sometimes nitrogen or other heteroatoms) in the sample. The experimentally determined percentages are then compared with the calculated theoretical values for the proposed molecular formula.

For this compound, with a molecular formula of C₁₃H₁₆O₅, the theoretical elemental composition can be calculated. A close agreement between the experimental and theoretical values would provide strong evidence for the compound's identity and purity. For example, the elemental analysis of ethyl-2-(4-aminophenoxy)acetate (C₁₀H₁₃NO₃) showed experimental values (C 61.50%, H 6.72%, N 7.21%) that were in excellent agreement with the calculated values (C 61.53%, H 6.71%, N 7.18%). mdpi.com

Table 4: Theoretical Elemental Analysis Data for this compound (C₁₃H₁₆O₅)

| Element | Theoretical Percentage |

|---|---|

| Carbon (C) | 61.90% |

| Hydrogen (H) | 6.39% |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)mdpi.com

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate, DFT calculations, likely employing functionals such as B3LYP with a basis set like 6-311g(d,p), are used to determine its fundamental properties. nih.gov Such methods are standard for analyzing related structures like substituted benzaldehydes and phenoxy derivatives. nih.govnih.gov

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves calculating bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Table 1: Key Structural Parameters for Geometry Optimization

This table illustrates the types of parameters that would be determined through a DFT geometry optimization of this compound. The values are hypothetical and serve as an example of a typical output.

| Parameter Type | Atoms Involved (Example) | Optimized Value |

| Bond Length | C=O (formyl group) | ~1.21 Å |

| C-O (phenoxy ether) | ~1.37 Å | |

| C-C (aromatic ring) | ~1.40 Å | |

| Bond Angle | O-C-C (ethoxy group) | ~108.5° |

| C-C-H (formyl group) | ~121.0° | |

| C-O-C (acetate ether) | ~118.0° | |

| Dihedral Angle | C-C-O-C (ethoxy torsion) | ~179° (anti-periplanar) |

| C-C-C=O (formyl torsion) | ~0° or 180° |

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy relates to the electron affinity and the ability to accept an electron.

The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation. In this compound, the HOMO is expected to be localized primarily on the electron-rich phenoxy ring and the oxygen atom of the ethoxy group. Conversely, the LUMO is likely concentrated on the electron-withdrawing formyl group and the carbonyl of the acetate (B1210297) moiety. tandfonline.com A smaller HOMO-LUMO gap suggests higher chemical reactivity. mdpi.com

Table 2: Predicted Frontier Molecular Orbital Properties

These properties are central to understanding the electronic behavior of the compound, as derived from DFT calculations.

| Property | Description | Predicted Characteristic for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Primarily located on the π-system of the benzene (B151609) ring and lone pairs of the ether oxygens. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Primarily located on the π* anti-bonding orbitals of the formyl and ester carbonyl groups. |

| HOMO-LUMO Gap | Energy difference (ΔE) between HOMO and LUMO; indicates chemical reactivity and stability. | A moderate gap is expected, reflecting a balance between the electron-donating and withdrawing groups. |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)mdpi.com

Computational methods can accurately predict spectroscopic data, which serves as a powerful tool for structure verification when compared with experimental results. For this compound, DFT calculations can be used to predict ¹H and ¹³C NMR chemical shifts. tandfonline.com Methods like the Gauge-Independent Atomic Orbital (GIAO) are commonly employed for this purpose. researchgate.net

The predicted chemical shifts for the aromatic protons would be influenced by the electronic effects of the three substituents. The aldehyde proton would have a characteristic downfield shift. Similarly, the ¹³C spectrum would show distinct signals for the carbonyl carbons of the formyl and ester groups, the aromatic carbons, and the aliphatic carbons of the two ethyl groups. Comparing these predicted spectra with experimental data helps confirm the synthesized structure. tandfonline.comresearchgate.net

Computational Modeling of Reaction Mechanisms

Theoretical modeling can elucidate the pathways of chemical reactions involving this compound. By mapping the potential energy surface, chemists can identify transition states, intermediates, and the activation energies required for reactions to occur.

For instance, the oxidation of the formyl group to a carboxylic acid or its reduction to an alcohol are common transformations for benzaldehydes. researchgate.net Computational models could simulate these processes, providing insight into the most favorable reaction conditions and the stereoelectronic effects that govern the reaction's outcome. Such studies are invaluable for designing synthetic routes and understanding potential degradation pathways.

In Silico Property Predictions (Excluding prohibited categories)chemrxiv.org

Beyond quantum mechanics, various in silico models based on Quantitative Structure-Property Relationships (QSPR) can predict a range of physicochemical properties. These predictions are useful in chemical engineering, materials science, and for assessing general chemical behavior.

Table 3: Predicted Physicochemical Properties

The following properties for this compound are generated using computational prediction models.

| Property | Predicted Value | Description |

| Molecular Weight | 252.25 g/mol | The mass of one mole of the substance. |

| LogP (Octanol/Water) | 2.58 | A measure of lipophilicity, indicating how the compound partitions between oil and water. |

| Molar Refractivity | 67.5 cm³ | A measure of the total polarizability of a mole of a substance. |

| Polar Surface Area (PSA) | 62.9 Ų | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. It is a good indicator of membrane permeability. |

Applications in Diversified Organic Synthesis and Materials Chemistry

Role as a Key Building Block for Heterocyclic Systems

The aldehyde group present in Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate is a linchpin for the synthesis of various heterocyclic compounds through well-established condensation reactions.

Polyhydroquinolines are a significant class of heterocyclic compounds known for a range of biological activities, including as calcium channel blockers. nih.govorganic-chemistry.org Their synthesis is often achieved through a one-pot, four-component Hantzsch condensation. nih.govorganic-chemistry.orguclan.ac.uk This reaction typically involves an aromatic aldehyde, a β-ketoester like ethyl acetoacetate (B1235776), a dimedone, and a source of ammonia (B1221849), such as ammonium (B1175870) acetate (B1210297). nih.govresearchgate.net

This compound is an ideal candidate for the aromatic aldehyde component in this multicomponent reaction. nih.govuclan.ac.uk The process begins with the Knoevenagel condensation between the aldehyde and dimedone, while the ethyl acetoacetate reacts with ammonia to form an enamine ester. researchgate.net The subsequent Michael addition of these two intermediates followed by cyclization and dehydration yields the final polyhydroquinoline structure, bearing the complex substituent from the parent aldehyde. researchgate.net Various catalysts, including nanoboehmite and ionic liquids, can be employed to facilitate this synthesis, often under mild or solvent-free conditions. organic-chemistry.orgnih.gov

The 2,4-thiazolidinedione (B21345) (TZD) ring is a core structure in several important pharmaceutical agents. Hybrid molecules incorporating this moiety are of considerable interest. The synthesis of 5-arylidenyl-2,4-thiazolidinediones is most commonly accomplished via the Knoevenagel condensation. google.com This reaction involves the condensation of an aromatic aldehyde with the active methylene (B1212753) group at the C-5 position of the 2,4-thiazolidinedione ring. google.comnih.gov

The formyl group of this compound readily participates in this reaction, typically catalyzed by a weak base such as piperidine (B6355638) or accomplished using catalysts like tannic acid or baker's yeast. google.comnih.govresearchgate.net The reaction creates a new carbon-carbon double bond, linking the substituted phenyl ring of the aldehyde to the thiazolidinedione core, resulting in a 5-benzylidene-2,4-thiazolidinedione derivative with potential for further functionalization. google.com

Chromanone, or chroman-4-one, is a key heterocyclic scaffold found in many natural products and synthetic compounds with diverse biological activities. wikipedia.org The synthesis of chromanones typically requires specific precursors. One common route involves the intramolecular cyclization of 3-phenoxypropionic acids under acidic conditions, such as with Eaton's reagent or a mixture of trifluoroacetic acid and triflic acid. google.comwikipedia.org Other established methods, like the Baker-Venkataraman rearrangement or the Kostanecki-Robinson reaction, start with ortho-hydroxyaryl ketones. nih.gov

The direct synthesis of a chromanone from this compound is not straightforward, as the molecule does not fit the standard precursor profiles. It is a phenoxyacetate (B1228835), not a phenoxypropionate, and lacks the ortho-hydroxy ketone moiety required for classical chromone (B188151) or flavone (B191248) syntheses. nih.gov Therefore, its use in developing chromanone derivatives would necessitate a multi-step synthetic sequence. This could involve, for instance, conversion of the acetate group to a propionate (B1217596) chain followed by an intramolecular Friedel-Crafts acylation to form the heterocyclic ring.

Table 1: Reactions for Heterocyclic Synthesis

| Target Heterocycle | Reaction Type | Key Reactants | Role of this compound |

| Polyhydroquinoline | Hantzsch Condensation | Aromatic Aldehyde, Dimedone, β-Ketoester, Ammonium Acetate | Serves as the aromatic aldehyde component. nih.govresearchgate.net |

| Thiazolidinedione Hybrid | Knoevenagel Condensation | Aromatic Aldehyde, 2,4-Thiazolidinedione | Provides the aldehyde for condensation with the TZD ring. google.com |

| Chromanone | Intramolecular Cyclization | 3-Phenoxypropionic Acid or o-Hydroxyaryl Ketone | Not a direct precursor; requires significant modification. google.comwikipedia.org |

Precursor for Advanced Polymeric and Supramolecular Materials

Beyond the synthesis of discrete heterocyclic molecules, this compound also serves as a valuable precursor for the creation of larger, functional materials with applications in materials science.

Phthalocyanines are large, aromatic macrocycles with significant applications as dyes, sensors, and photosensitizers in photodynamic therapy. They are typically synthesized by the cyclotetramerization of phthalonitrile (B49051) derivatives. An aldehyde such as this compound is not a direct precursor for this cyclization.

However, it can be used to introduce specific functionalities onto phthalocyanine (B1677752) systems through subsequent modification. One approach involves the chemical conversion of the aldehyde into a group suitable for forming a phthalonitrile precursor, which can then be used in a mixed cyclotetramerization reaction to produce an asymmetrically substituted phthalocyanine. A more direct method involves modifying the aldehyde group to an azide (B81097) or alkyne, which can then be attached to a pre-formed phthalocyanine macrocycle bearing a complementary functional group via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".

Conjugated organic molecules are of great interest for their electronic and optical properties, finding use in organic electronics and nonlinear optics. The aldehyde functionality of this compound is instrumental in forming extended π-conjugated systems.

A primary example is its use in the Claisen-Schmidt condensation to form chalcones. This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a ketone. Reacting this compound with an appropriate acetophenone (B1666503) derivative would yield a chalcone, which is a 1,3-diaryl-2-propen-1-one structure. nih.gov This reaction extends the conjugated system across the newly formed carbon-carbon double bond. Furthermore, the heterocyclic systems discussed previously, such as polyhydroquinolines and thiazolidinedione hybrids, are themselves highly conjugated structures whose syntheses depend directly on the reactivity of the aldehyde group to form the critical C=C bonds that define their electronic properties. nih.gov

Table 2: Precursor Roles in Materials Chemistry

| Target Material/System | Necessary Modification/Reaction | Role of this compound |

| Functionalized Phthalocyanines | Conversion to phthalonitrile precursor or to an azide/alkyne for "click" reaction. | Indirect precursor providing a functional side chain. |

| Conjugated Systems (e.g., Chalcones) | Claisen-Schmidt Condensation | Serves as the aldehyde component to react with a ketone, forming an α,β-unsaturated ketone system. nih.gov |

Intermediate in the Synthesis of Complex Organic Scaffolds

This compound serves as a pivotal intermediate in the construction of diverse and complex heterocyclic frameworks. Its bifunctional nature, possessing both an aldehyde group and an ester-linked side chain, allows for sequential or one-pot multicomponent reactions to build elaborate molecular architectures.

The compound is frequently prepared via the O-alkylation of 4-hydroxy-3-ethoxybenzaldehyde using ethyl chloroacetate (B1199739) in the presence of a weak base like potassium carbonate in a polar aprotic solvent such as acetone. This straightforward synthesis provides a versatile building block ready for further transformation.

A significant application of this compound is in the synthesis of various fused heterocyclic systems. Researchers have utilized it as a key starting material to produce novel chromeno[4,3-b]pyridines, benzo[h]chromeno[4,3-b]pyridines, and other related structures. For instance, it is a precursor for creating a series of 1,3,4-oxadiazole, 1,3,4-thiadiazole, and 1,2,4-triazole (B32235) derivatives that incorporate a chromene nucleus. These complex scaffolds are of interest in medicinal chemistry, and the studies demonstrate the compound's utility in generating libraries of potential pharmacologically active agents.

The synthesis of these scaffolds often begins with a reaction involving the aldehyde functional group of this compound, which then facilitates subsequent cyclization reactions to form the final heterocyclic product.

Utilization in Methodological Studies for Organic Transformations

This compound is a valuable substrate in the development of new synthetic methodologies, particularly for one-pot reactions that efficiently generate molecular complexity. Its structure is well-suited for domino or tandem reactions where the aldehyde and the active methylene group (formed after initial condensation) can react with other reagents in a single pot.

A notable methodological advancement is its use in a one-pot synthesis of chromeno[4,3-b]pyridines. This method involves the reaction of this compound with various active methylene compounds, catalyzed by a small amount of piperidine. The reaction proceeds smoothly and affords the desired complex pyridine-fused chromene derivatives in good to excellent yields. This approach highlights the compound's role in streamlining the synthesis of intricate heterocyclic systems, which would otherwise require multiple, isolated steps.

The table below details the results from a study on the one-pot synthesis of various chromeno[4,3-b]pyridine derivatives starting from this compound and different active methylene nitriles.

| Active Methylene Compound Used | Resulting Product Scaffold | Reaction Conditions | Reference |

|---|---|---|---|

| Malononitrile | Amino-cyano-substituted Chromeno[4,3-b]pyridine | Piperidine, Ethanol (B145695), Reflux | |

| Cyanoacetamide | Amino-carboxamido-substituted Chromeno[4,3-b]pyridine | Piperidine, Ethanol, Reflux | |

| Ethyl cyanoacetate (B8463686) | Amino-ethoxycarbonyl-substituted Chromeno[4,3-b]pyridine | Piperidine, Ethanol, Reflux | |

| Benzoylacetonitrile | Amino-benzoyl-substituted Chromeno[4,3-b]pyridine | Piperidine, Ethanol, Reflux |

This methodological utility underscores the compound's importance not just as a passive building block, but as an active participant in the development of efficient and elegant synthetic transformations.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways and Catalytic Systems

The current synthesis of phenoxyacetate (B1228835) derivatives often involves the Williamson ether synthesis, where a phenoxide reacts with an ethyl haloacetate. walisongo.ac.id Future research should aim to develop more efficient and sustainable synthetic routes to Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate. This could involve exploring novel catalytic systems to improve yield, reduce reaction times, and minimize waste.

For instance, the use of phase-transfer catalysts could be investigated to enhance the reaction rate between the aqueous phenoxide phase and the organic ethyl chloroacetate (B1199739) phase. Furthermore, research into greener solvents or even solvent-free reaction conditions would align with the growing demand for environmentally friendly chemical processes. A recent study on the synthesis of a related compound, ethyl-2-(4-allyl-2-methoxyphenoxy)acetate, highlighted the significant impact of solvent choice on reaction yield, with polar aprotic solvents like DMF providing high yields. walisongo.ac.id Similar systematic studies for this compound would be highly valuable.

Moreover, the development of catalytic systems for the selective formylation of the precursor phenoxyacetate could offer an alternative and potentially more controlled synthetic pathway. Research into enzymatic or chemo-catalytic methods for this transformation could provide milder reaction conditions and higher selectivity.

Development of New Derivatization Strategies and Functionalization

The aldehyde and ester functional groups on this compound are prime targets for derivatization, opening doors to a vast array of new molecules with potentially unique properties. Future research should focus on systematically exploring these derivatization pathways.

The aldehyde group can be transformed into a variety of other functional groups, including but not limited to:

Oxidation to a carboxylic acid, which can then be further functionalized.

Reductive amination to form various secondary and tertiary amines.

Wittig or Horner-Wadsworth-Emmons reactions to introduce carbon-carbon double bonds.

Condensation reactions with hydrazines or hydroxylamines to form hydrazones and oximes, respectively.

The ester group can be hydrolyzed to the corresponding carboxylic acid or transesterified with different alcohols to modulate properties like solubility and reactivity.